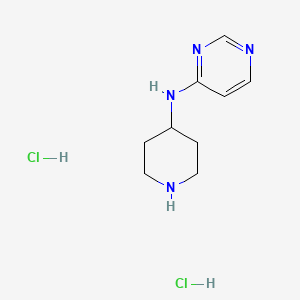

N-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride

Description

N-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride is a bicyclic organic compound featuring a pyrimidine ring linked to a piperidine moiety via an amine group, with two hydrochloride counterions enhancing its solubility and stability. Such compounds are widely employed as building blocks in pharmaceutical research, particularly for drug discovery targeting receptors like GPR119 .

Properties

IUPAC Name |

N-piperidin-4-ylpyrimidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.2ClH/c1-4-10-5-2-8(1)13-9-3-6-11-7-12-9;;/h3,6-8,10H,1-2,4-5H2,(H,11,12,13);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHKVTLUIZGSLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=NC=NC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride typically involves the reaction of piperidine derivatives with pyrimidine derivatives under controlled conditions. One common method includes the condensation of piperidine with pyrimidine in the presence of a suitable catalyst, followed by purification steps to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and recrystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential role in biological pathways and interactions.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of N-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs, their substituents, molecular weights, and applications based on evidence:

Key Findings from Research

Substituent Effects on Bioactivity :

- The trifluoromethyl (-CF₃) group in N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride enhances lipophilicity and metabolic stability, making it valuable in drug development for targets like kinases or GPCRs .

- N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives demonstrate potent agonism for GPR119, a receptor implicated in diabetes treatment .

Salt Form and Solubility :

- Dihydrochloride salts (e.g., 6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride ) improve aqueous solubility, facilitating in vitro assays and formulation .

Ring Conformation and Steric Effects :

- Fused cyclopenta rings (e.g., 2-Chloro-N-(4-piperidinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine hydrochloride ) introduce steric constraints that may influence receptor interaction .

Biological Activity

N-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a piperidine ring attached to a pyrimidine moiety, which contributes to its biological activity. The dihydrochloride form enhances its solubility and stability in biological systems. The molecular formula is , with a molecular weight of approximately 220.14 g/mol.

This compound has been primarily studied for its role as an inhibitor of specific kinases, particularly in cancer therapies. It has shown selective inhibition of the protein kinase B (Akt) pathway, which is crucial in regulating cell survival and proliferation.

Table 1: Summary of Biological Activities

Efficacy in Cancer Models

In preclinical studies, this compound has demonstrated significant anticancer properties. For instance, it was shown to inhibit the growth of tumor xenografts in nude mice, indicating its potential as an effective therapeutic agent against various cancers. The compound's ability to modulate key signaling pathways involved in tumorigenesis further supports its role as a candidate for cancer treatment.

Case Study: Tumor Xenograft Model

In a study involving human tumor xenografts, administration of this compound resulted in:

- Tumor Growth Inhibition : A reduction in tumor size by approximately 50% compared to control groups.

- Mechanistic Insights : The compound was found to induce apoptosis through activation of caspase pathways, highlighting its potential as an anticancer agent.

Pharmacokinetics and Bioavailability

Pharmacokinetic studies have indicated that this compound exhibits favorable absorption characteristics, although it may have high clearance rates leading to low oral bioavailability. Modifications to the chemical structure have been explored to enhance these properties.

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Oral Bioavailability | Low |

| Clearance Rate | High |

| Half-Life | Moderate |

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for various therapeutic applications:

- Cancer Treatment : As an inhibitor of key signaling pathways involved in tumor growth.

- Metabolic Disorders : Its role as a GPR119 agonist positions it as a candidate for treating type 2 diabetes mellitus by enhancing insulin secretion and improving glucose metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.